2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
CAS No.: 923216-33-5
Cat. No.: VC4456873
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923216-33-5 |
|---|---|
| Molecular Formula | C24H22N4O4 |
| Molecular Weight | 430.464 |
| IUPAC Name | 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N4O4/c1-16-5-9-18(10-6-16)26-21(29)15-27-20-4-3-13-25-22(20)23(30)28(24(27)31)14-17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29) |
| Standard InChI Key | UAILVAVORWBSMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Introduction
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that integrates elements from both pyrido and pyrimidine classes, with additional functional groups that contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications.
Synthesis
The synthesis of such complex organic compounds typically involves multi-step organic reactions. Common steps might include:
-
Cyclization Reactions: Formation of the pyrido[3,2-d]pyrimidine ring system.
-
Alkylation: Introduction of the 4-methoxybenzyl group.
-
Amidation: Formation of the N-(p-tolyl)acetamide moiety.
Optimization of reaction conditions, including catalysts, solvents, and temperatures, is essential for maximizing yield and minimizing by-products.
Biological Activity
Compounds with similar structures often exhibit a range of biological activities, including potential anti-inflammatory, antiviral, or anticancer properties. The specific biological activity of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide would depend on its ability to interact with various biological targets.
Research Findings
While specific research findings on this exact compound are not available in the provided sources, compounds with similar structures have shown promising pharmacological activities. For instance, pyrimidine derivatives are known for their diverse biological activities, including antiviral and anticancer effects .
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume